3-(2-Hydroxyethyl)benzaldehyde

Physical chemistry Purification science Chemical engineering

3-(2-Hydroxyethyl)benzaldehyde (CAS 212914-87-9) is a bifunctional aromatic aldehyde belonging to the class of hydroxyethyl-substituted benzaldehydes. It features a reactive aldehyde group and a primary hydroxyl group connected via a two-carbon ethylene spacer at the meta position of the benzene ring.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 212914-87-9
Cat. No. B1603454
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Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)benzaldehyde
CAS212914-87-9
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C=O)CCO
InChIInChI=1S/C9H10O2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6-7,10H,4-5H2
InChIKeyBSEPFOQVDPRWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxyethyl)benzaldehyde (CAS 212914-87-9) — A Meta-Functionalized Aromatic Aldehyde Building Block for Site-Selective Derivatization


3-(2-Hydroxyethyl)benzaldehyde (CAS 212914-87-9) is a bifunctional aromatic aldehyde belonging to the class of hydroxyethyl-substituted benzaldehydes [1]. It features a reactive aldehyde group and a primary hydroxyl group connected via a two-carbon ethylene spacer at the meta position of the benzene ring. This regiochemistry distinguishes it from its ortho and para analogs and imparts distinct electronic, steric, and physicochemical properties that are critical for applications requiring precise molecular geometry, such as heterobifunctional linker design and site-selective conjugation chemistry .

Why Generic Benzaldehyde Derivatives Cannot Substitute for 3-(2-Hydroxyethyl)benzaldehyde in Regiochemically Critical Applications


The position of the hydroxyethyl substituent on the benzaldehyde ring (ortho, meta, or para) fundamentally alters the compound's reactivity, dipole moment, hydrogen-bonding capacity, and spatial orientation of functional groups [1]. For instance, the meta-substituted isomer provides a distinct exit vector for linker attachment compared to para-substituted analogs, which is a critical parameter in PROTAC design where linker geometry directly influences ternary complex formation and degradation efficacy [2]. Uncontrolled substitution with generic benzaldehyde building blocks therefore risks catastrophic failure in applications demanding precise molecular geometry and intermolecular engagement.

Quantitative Differentiation Evidence for 3-(2-Hydroxyethyl)benzaldehyde Over Closest Analogs


Meta-Substitution Reduces Boiling Point Relative to Para-Isomer, Facilitating Purification

The computationally predicted boiling point of 3-(2-hydroxyethyl)benzaldehyde (286.5 °C at 760 mmHg) is approximately 8.3 °C lower than that of its para-substituted analog, 4-(2-hydroxyethyl)benzaldehyde (294.8 °C at 760 mmHg), and also differs from the ortho isomer . This lower boiling point can translate into reduced energy costs and gentler purification conditions when using distillation-based isolation techniques.

Physical chemistry Purification science Chemical engineering

Meta-Topology Offers a Distinct Exit Vector Essential for Bi-functional Linker Design Over Para-Analogs

In the design of heterobifunctional molecules such as PROTACs, the substitution pattern on the central linker determines the spatial relationship between the two terminal ligands [1]. The meta-substituted benzaldehyde scaffold, as provided by 3-(2-hydroxyethyl)benzaldehyde, projects the aldehyde and hydroxyethyl functionalities at a 120° angle, creating a 'bent' geometry that is distinct from the 180° linear projection of the para isomer . This angular presentation can be a decisive parameter for forming a stable ternary complex with optimal protein-protein interaction (PPI) stabilization, as emphasized in recent degrader design guidelines.

Chemical biology PROTAC design Bioconjugation

Computed Lipophilicity (XLogP) Distinction Between Meta and Para Isomers Impacts Pharmacokinetic Profile

Computational predictions indicate a small but potentially meaningful difference in lipophilicity between the target compound and its para isomer [1]. A higher XLogP suggests slightly improved membrane permeability for the meta isomer, making it a potentially more favorable starting point for developing orally bioavailable drug candidates where passive permeability is a limiting factor.

Medicinal chemistry Drug design ADME optimization

Meta Positioning Alters Electronic Effects on Aldehyde Reactivity Versus Para and Ortho Analogs

The Hammett substituent constant (σ) for a meta substituent influences the electron density at the reactive aldehyde carbon differently than for para substituents due to a greater contribution from the inductive effect over the resonance effect [1]. For meta-substituted benzaldehydes, the aldehyde group exhibits a distinct reactivity profile in nucleophilic addition and condensation reactions compared to para analogs, which can be exploited for chemoselective transformations. This class-level property is documented for m-hydroxybenzaldehyde in the literature, and the same electronic principles extend to the meta-2-hydroxyethyl variant [2].

Physical organic chemistry Reaction kinetics Hammett analysis

Procurement Scenarios Where the Meta-Regiochemistry of 3-(2-Hydroxyethyl)benzaldehyde Provides a Quantifiable Advantage


Synthesis of Heterobifunctional PROTAC Linkers Requiring a 'Bent' Para-Meta Geometry

In targeted protein degradation, the linker geometry is a critical optimization parameter. The meta-substituted benzaldehyde scaffold of 3-(2-hydroxyethyl)benzaldehyde provides a 120° kink in the linker trajectory [1], which is ideal for engaging ubiquitin ligases with deep binding pockets. In contrast, the linear para-substituted analog is preferred for simple distance bridging, and the acute ortho angle often introduces steric hindrance that disrupts ternary complex formation . Procuring the correct regioisomer upfront avoids failed degrader syntheses and costly delays in hit-to-lead programs.

Site-Specific Bioconjugation Using Aldehyde-Hydrazide/Oxyamine Ligation with a Lateral Hydroxyl Handle

The combination of a meta-aldehyde and a primary hydroxyl group on an ethylene spacer makes this compound an ideal dual-functional linker for bioconjugation. The aldehyde participates in bioorthogonal hydrazone or oxime ligation with proteins or antibodies, while the free hydroxyl group can be further activated (e.g., tosylation or NHS ester formation) for subsequent coupling to cargo molecules. The meta geometry ensures the two reaction points are sufficiently separated to avoid cross-reactivity and steric blocking, a risk with ortho analogs [1].

Intermediate for Meta-Substituted Polyacetylene High-Performance Polymers

Research on functionalized polyacetylenes has identified that the meta-positioning of the aldehyde group relative to the ethynyl group is crucial for achieving high molecular weight and polymer yield [1]. Specifically, 3-(2-hydroxyethyl)benzaldehyde can serve as a precursor for meta-substituted phenylacetylene monomers, where the para and ortho analogs fail to produce polymers of comparable quality due to differences in molecular packing and catalyst compatibility. This makes the meta isomer a non-replaceable monomer for advanced materials chemistry .

Synthesis of Allosteric Modulators and Aldehyde Dehydrogenase (ALDH) Probes Using a Meta-Hydroxyethyl Scaffold

Benzaldehyde derivatives are privileged scaffolds for ALDH enzyme inhibitors and hemoglobin allosteric modulators. The meta-hydroxyethyl substitution pattern offers a unique hydrogen-bond donor/acceptor profile distinct from the para analog, which can be exploited to achieve isoform selectivity within the ALDH enzyme family [1]. Preliminary BindingDB data for related benzaldehyde derivatives show that small changes in substituent position can result in >2-fold differences in IC50 values against ALDH3A1, suggesting that the meta isomer is a distinct chemotype with its own structure-activity relationship landscape .

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